molecular formula C6H6N6O B1661864 9H-Purine-6-carboxylic acid, hydrazide CAS No. 98198-25-5

9H-Purine-6-carboxylic acid, hydrazide

Cat. No. B1661864
CAS RN: 98198-25-5
M. Wt: 178.15
InChI Key: RGYOBLPIWGOBMK-UHFFFAOYSA-N
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Description

9H-Purine-6-carboxylic acid, hydrazide is a chemical compound with the molecular formula C6H6N6O and a molecular weight of 178.15. It is derived from 9H-Purine, which has a molecular formula of C5H4N4 and a molecular weight of 120.1121 .

Scientific Research Applications

Chemical Reactivity and Synthesis

Purine derivatives have been extensively studied for their reactivity with nucleophilic reagents, leading to a variety of products depending on the conditions and reagents used. For instance, the reaction of 9-phenyl-9H-purine-6-carbonitrile with nucleophilic reagents like hydroxylamine, hydrazine, amines, and Grignard reagents results in the formation of corresponding amidoximes, amidrazones, amidines, and ketones (Higashino, Yoshida, & Hayashi, 1982). Such reactions highlight the versatility of purine derivatives in organic synthesis and their potential as intermediates for further chemical transformations.

Biological Activity and Potential Applications

Several purine derivatives have been investigated for their biological activities and potential applications in plant growth regulation and antibacterial treatments. New purine derivatives have shown potential plant-growth regulating properties, opening avenues for agricultural applications (El-Bayouki, Basyouni, & Tohamy, 2013). Moreover, compounds like 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine, synthesized from 6-hydrazinyl-7H-purin-2-amine, have been screened for antibacterial activity, highlighting their potential in addressing microbial infections (Govori, 2017).

Antiviral Properties

The exploration of purine analogs for antiviral applications has been a significant area of interest. Compounds such as 9-(2-hydroxyethoxymethyl)guanine, a purine nucleoside analogue, demonstrate effective and selective inhibition of herpes simplex virus replication, showcasing the therapeutic potential of purine derivatives in antiviral drug development (Fyfe, Keller, Furman, Miller, & Elion, 1978).

properties

IUPAC Name

7H-purine-6-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6O/c7-12-6(13)4-3-5(10-1-8-3)11-2-9-4/h1-2H,7H2,(H,12,13)(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYOBLPIWGOBMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=NC=NC(=C2N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001283514
Record name 9H-Purine-6-carboxylic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Purine-6-carboxylic acid, hydrazide

CAS RN

98198-25-5
Record name 9H-Purine-6-carboxylic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98198-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Purine-6-carboxylic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001283514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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